molecular formula C11H11Cl2N3 B2451676 1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine CAS No. 1052549-97-9

1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine

Cat. No. B2451676
CAS RN: 1052549-97-9
M. Wt: 256.13
InChI Key: UNKGHVUVENUSRZ-UHFFFAOYSA-N
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Description

The compound “1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms . It also contains a 2,5-dichlorophenyl group, which is a type of phenyl group that has chlorine atoms attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a 2,5-dichlorophenyl group via an ethyl linker . The dichlorophenyl group is likely to contribute to the overall polarity of the molecule.


Chemical Reactions Analysis

As an organic compound containing a pyrazole ring, this molecule might undergo reactions typical of aromatic heterocycles . The presence of the dichlorophenyl group might also influence its reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : The compound has been used in efficient synthesis methods. For instance, it has been involved in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, achieved through reactions under ultrasound irradiation, showcasing high regioselectivity and significant reduction in reaction times (Machado et al., 2011).
  • Formation of Novel Compounds : It aids in the formation of novel compounds, such as in the synthesis of pyrazolo[3,4-b]pyridine products, indicating its versatility in creating new N-fused heterocycles (Ghaedi et al., 2015).

Potential Pharmacological Uses

  • Biological Evaluation : This chemical has been used in the synthesis and biological evaluation of σ(1) receptor antagonists, demonstrating its potential in pharmacological research (Díaz et al., 2012).
  • Antimicrobial Activities : The compound shows potential in antimicrobial activities, as indicated in studies involving its derivatives (Achutha et al., 2017).

Applications in Material Science

  • Crystal and Molecular Structure Analysis : Its derivatives have been utilized in crystal and molecular structure analysis, providing insights into molecular interactions and structural stability (Fathima et al., 2014).
  • Use in Polymerization Processes : Derivatives of this chemical have been tested as catalysts in polymerization processes, such as in the copolymerization of CO2 and cyclohexene oxide, indicating its potential application in material science and environmental technology (Matiwane et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. Compounds with similar structures are often involved in biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards of this specific compound are not known without specific toxicological data .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of similar compounds . Further studies could also focus on its synthesis and the development of analogs with improved properties.

properties

IUPAC Name

2-[1-(2,5-dichlorophenyl)ethyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3/c1-7(16-11(14)4-5-15-16)9-6-8(12)2-3-10(9)13/h2-7H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKGHVUVENUSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine

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